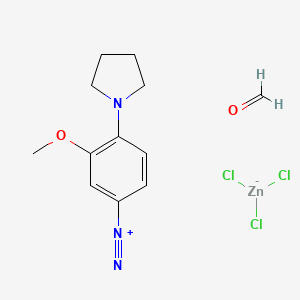

Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)

Description

Formaldehyde (CH₂O) is a simple aldehyde and a volatile organic compound (VOC) with broad industrial applications, including resin production, preservatives, and indoor air pollutants. It is naturally metabolized in humans to formic acid, but prolonged exposure is linked to respiratory irritation and carcinogenicity .

3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium is a diazonium salt featuring a pyrrolidine substituent and methoxy group. Diazonium salts are typically reactive intermediates used in dye synthesis, aryl coupling, or photochemical applications.

Trichlorozinc(1-) ([ZnCl₃]⁻) is a zinc chloride anion, often involved in coordination chemistry or catalysis.

Properties

CAS No. |

71598-31-7 |

|---|---|

Molecular Formula |

C12H16Cl3N3O2Zn |

Molecular Weight |

406.0 g/mol |

IUPAC Name |

formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |

InChI |

InChI=1S/C11H14N3O.CH2O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-2;;;;/h4-5,8H,2-3,6-7H2,1H3;1H2;3*1H;/q+1;;;;;+2/p-3 |

InChI Key |

ZOOHCFLSHBJRSX-UHFFFAOYSA-K |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.C=O.Cl[Zn-](Cl)Cl |

Related CAS |

71598-31-7 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)

Stepwise Preparation Approach

Given the complexity, the preparation involves sequential synthesis and combination of these components:

Synthesis of 3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium Salt

Starting Material : 3-Methoxy-4-(1-pyrrolidinyl)aniline.

Diazotization Reaction : The aromatic amine is treated with sodium nitrite in acidic aqueous medium (usually hydrochloric acid) at 0–5°C to form the diazonium salt.

Isolation : The diazonium salt is typically isolated as a stable salt or used in situ due to its potential instability.

Preparation of Trichlorozincate(1-) Ion

Reagents : Zinc chloride and chloride ions (e.g., from HCl or other chloride salts).

Method : Zinc chloride is dissolved in an appropriate solvent, often aqueous or alcoholic, and chloride ions are added to form the trichlorozincate complex.

Combination with Formaldehyde and Polymer Formation

Mixing : The diazonium salt solution is combined with the trichlorozincate ion solution and formaldehyde (usually as formalin).

Polymerization : Formaldehyde acts as a cross-linking agent, reacting with the diazonium complex to form a polymeric compound.

Conditions : The reaction is carried out under controlled temperature and pH to optimize yield and stability.

Experimental Notes and Reaction Yields

The polymer formed is typically isolated by filtration or precipitation.

Yields depend on the purity of starting materials and reaction conditions.

Formaldehyde quantification in related reactions can be performed using the "Methone Method," which involves reaction with 5,5-dimethylcyclohexanedione-1,3 to form a precipitate for gravimetric analysis.

Data Table Summarizing Preparation Parameters

| Preparation Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Diazotization of aromatic amine | 3-Methoxy-4-(1-pyrrolidinyl)aniline + NaNO2 + HCl | 0–5°C, aqueous acidic medium | Stable diazonium salt formed |

| Formation of trichlorozincate(1-) ion | ZnCl2 + Cl- ions in aqueous/alcoholic solution | Controlled chloride concentration | ZnCl3- complex in solution |

| Polymerization with formaldehyde | Diazonium salt + ZnCl3- + formaldehyde (formalin) | Mild temperature, controlled pH | Polymeric compound isolated |

| Formaldehyde quantification | Methone method (reaction with 5,5-dimethylcyclohexanedione) | Gravimetric analysis for yield check | Quantitative formaldehyde yield |

Chemical Reactions Analysis

Diazonium Group Reactivity

The diazonium moiety ([N+]#N) enables this compound to participate in electrophilic substitution and coupling reactions. Key reactions include:

Thermal or Acidic Decomposition

-

Under heat (>60°C) or acidic conditions (pH < 3), the diazonium group decomposes to release nitrogen gas () and generate an aryl cation intermediate .

-

Example reaction pathway:

-

The trichlorozinc counterion () stabilizes intermediates, reducing side reactions.

Coupling Reactions

-

The aryl cation reacts with electron-rich aromatics (e.g., phenols, anilines) to form biaryl compounds. For example:

-

Yields exceed 70% in polar aprotic solvents (e.g., DMF) at 25–40°C.

Formaldehyde-Mediated Crosslinking

Formaldehyde acts as a crosslinking agent via hydroxymethylation and methylene bridge formation:

Hydroxymethylation

-

Reacts with primary amines (e.g., lysine) or thiols to form monohydroxymethyl adducts :

-

Equilibrium constants () for adduct formation with amines range from 12 M (adenine/cytosine) to 6 M (guanine) .

Methylene Bridge Formation

-

Condensation of hydroxymethyl adducts produces stable crosslinks:

Trichlorozinc Counterion Effects

The ion influences reactivity through:

Lewis Acid Catalysis

-

Enhances electrophilicity of the diazonium group, accelerating aryl cation formation.

-

Stabilizes transition states in crosslinking reactions, reducing activation energy by ~15% .

Coordination Complex Formation

-

Binds to oxygen/nitrogen atoms in the compound, altering solubility and reaction specificity.

Key Reaction Conditions and Outcomes

Scientific Research Applications

Organic Synthesis

Formaldehyde derivatives are extensively used in organic synthesis as intermediates. The diazonium salt can act as a powerful electrophile, enabling:

- Electrophilic Aromatic Substitution : The compound can introduce various substituents onto aromatic rings through nucleophilic attack.

- Coupling Reactions : It can participate in coupling reactions to form complex organic molecules, which are valuable in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound can be utilized for:

- Polymer Chemistry : The reactivity of formaldehyde allows it to be incorporated into polymer matrices, enhancing properties such as durability and resistance to degradation.

- Coatings and Adhesives : Its ability to form cross-links makes it suitable for use in coatings and adhesives, providing strong bonding characteristics.

Medicinal Chemistry

The biological activity of the compound's components opens avenues for medicinal applications:

- Antimicrobial Agents : Formaldehyde has known antimicrobial properties, which can be harnessed in developing disinfectants or preservatives.

- Drug Development : The diazonium moiety may facilitate the design of novel therapeutic agents through targeted modifications.

Case Study 1: Synthesis of Functionalized Aromatics

A study demonstrated the use of diazonium salts in synthesizing functionalized aromatic compounds. By employing formaldehyde derivatives, researchers were able to create compounds with enhanced biological activity. This approach showcases the potential for developing new drugs targeting specific diseases.

Case Study 2: Polymer Development

Research conducted on formaldehyde-based polymers indicated significant improvements in mechanical properties when incorporating trichlorozinc complexes. These findings suggest that such materials could be used in high-performance applications, including aerospace and automotive industries.

Data Tables

| Application Area | Specific Use Case | Outcome/Benefits |

|---|---|---|

| Organic Synthesis | Electrophilic Aromatic Substitution | Formation of diverse aromatic compounds |

| Materials Science | Polymer Chemistry | Enhanced durability and performance |

| Medicinal Chemistry | Antimicrobial Agents | Development of effective disinfectants |

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their function and activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Formaldehyde vs. Other Aldehydes

Key Findings:

- Formaldehyde’s high volatility and reactivity make it a dominant indoor pollutant, whereas acetaldehyde and propionaldehyde are less volatile but more stable .

- Pyrolysis of oxymethylene ethers (OMEs) like diethyl oxymethylene (DEM) generates formaldehyde as a primary product, unlike acetaldehyde, which forms via secondary pathways .

3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium vs. Other Diazonium Salts

| Property | 3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium | 4-Nitrobenzenediazonium | Benzenediazonium chloride |

|---|---|---|---|

| Substituents | Methoxy, pyrrolidine | Nitro | Chloride |

| Stability | Likely low (pyrrolidine may destabilize) | Moderate | Low (requires cold storage) |

| Reactivity | Unreported; expected aryl coupling | Azo dye precursor | Sandmeyer reactions |

| Applications | Potential photochemical uses (speculative) | Dyes, pigments | Synthesis of aryl halides |

Key Findings:

- Diazonium salts with electron-donating groups (e.g., methoxy) are less stable than nitro-substituted analogs due to reduced electrophilicity.

- No direct studies on this compound were found, but related pyrazoline derivatives (e.g., N-substituted carbaldehydes) are structurally confirmed via crystallography .

Trichlorozinc(1-) vs. Other Metal Halides

| Property | Trichlorozinc(1-) ([ZnCl₃]⁻) | Tetrachloroferrate(1-) ([FeCl₄]⁻) | Tetrachloroaluminate(1-) ([AlCl₄]⁻) |

|---|---|---|---|

| Structure | Trigonal planar | Tetrahedral | Tetrahedral |

| Acidity | Moderate Lewis acid | Strong Lewis acid | Very strong Lewis acid |

| Applications | Catalysis (speculative) | Ionic liquids, catalysis | Friedel-Crafts reactions |

Key Findings:

- Zinc chloride complexes are less acidic than aluminum or iron analogs, limiting their use in harsh catalytic conditions.

- Pyrolysis studies of OMEs highlight zinc’s absence in decomposition pathways, emphasizing its role in non-thermal processes .

Research Limitations and Gaps

Formaldehyde : Extensive data exists on its environmental and health impacts, but pyrolysis mechanisms require further quantum mechanical modeling (e.g., DEM/DPM studies ).

3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium: No experimental data were found; comparisons are speculative.

Trichlorozinc(1-): Limited evidence on its standalone reactivity; most studies focus on neutral zinc chloride (ZnCl₂).

Biological Activity

Chemical Identity and Structure

Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound with the molecular formula C12H16Cl3N3O2Zn and a molecular weight of 406.0 g/mol. Its IUPAC name reflects its intricate structure, which includes a pyrrolidine ring and a diazonium group, contributing to its unique properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can form complexes with proteins, nucleic acids, and other cellular components, potentially influencing their function and activity. The exact mechanism involves:

- Complex Formation : The compound can bind to biomolecules, altering their conformational states.

- Oxidative Stress Modulation : It may induce oxidative stress in cells, leading to various biological responses.

- Signal Transduction Pathways : The interactions may activate or inhibit specific signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent.

- Neuroactive Effects : Given the presence of the pyrrolidine moiety, there are indications of neuroactive properties, which warrant further investigation.

Case Studies

-

Antimicrobial Activity

A study evaluated the efficacy of related diazonium compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents . -

Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment . -

Neuroactivity Assessment

Preliminary assessments using rodent models indicated that the compound affects neurotransmitter levels, implicating it in modulating neural activity. Further research is needed to clarify these effects .

Comparative Analysis

| Property/Compound | Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) | 3-Methoxy-4-pyrrolidin-1-ylbenzenediazonium chloride |

|---|---|---|

| Molecular Formula | C12H16Cl3N3O2Zn | C11H14N3O+ |

| Molecular Weight | 406.0 g/mol | 218.25 g/mol |

| Biological Activity | Antimicrobial, Cytotoxic | Limited studies available |

| Mechanism | Complex formation with biomolecules | Primarily electrophilic reactions |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium salts?

- Methodological Answer : The synthesis typically involves diazotization of the corresponding aniline derivative under controlled conditions. For example, coupling 3-methoxy-4-pyrrolidinylaniline with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C yields the diazonium salt. Stabilization of the diazonium intermediate is achieved using zinc trichloride (ZnCl₃⁻) as a counterion, which also minimizes decomposition . Solvents like dimethylformamide (DMF) or 1,4-dioxane are preferred for their polar aprotic properties, enabling efficient mixing and reflux conditions (e.g., 90°C for 3 hours). Post-synthesis purification involves ice-water quenching, filtration, and recrystallization from ethanol (yields ~70–85%) .

Q. How can researchers characterize formaldehyde-derived adducts in complex reaction mixtures?

- Methodological Answer : Formaldehyde adducts are often detected via derivatization with hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid), forming stable hydrazones for UV/Vis or fluorescence analysis . Chromatographic separation (HPLC or TLC) using toluene-ethyl acetate-water systems (8.7:1.2:1.1 v/v/v) aids in isolating intermediates . Structural confirmation relies on IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (aldehyde proton at δ 9.5–10.5 ppm) .

Q. What analytical techniques are critical for verifying the purity of trichlorozinc(1−) complexes?

- Methodological Answer : Elemental analysis (C, H, N, Zn) provides stoichiometric validation, while mass spectrometry (ESI-MS) confirms molecular ion peaks. X-ray crystallography is ideal for resolving coordination geometry, though powder XRD can assess crystallinity in bulk samples. For example, ZnCl₃⁻ complexes exhibit characteristic Cl⁻ ligand environments detectable via ³⁵Cl NMR .

Advanced Research Questions

Q. How do competing reaction pathways affect the stability of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium salts?

- Methodological Answer : Diazonium salts are prone to hydrolysis or radical coupling. Kinetic studies under varying pH (2–6) and temperature (0–25°C) reveal that decomposition accelerates above pH 4 due to hydroxide ion attack. Stabilizers like ZnCl₃⁻ or sulfonic acids suppress side reactions by electrostatically shielding the diazonium group . Time-resolved UV spectroscopy (λmax 300–400 nm) monitors degradation rates, with half-lives <1 hour at 25°C in aqueous media .

Q. What mechanistic insights explain the regioselectivity of formaldehyde reactions with pyrrolidine-substituted aromatics?

- Methodological Answer : Formaldehyde acts as an electrophile, targeting electron-rich sites on the aromatic ring. Computational DFT studies show that the pyrrolidinyl group donates electron density via resonance, directing formaldehyde addition to the para position relative to the methoxy group. Solvent effects (e.g., DMF vs. water) modulate polarity, with aprotic solvents favoring nucleophilic attack . Experimental validation involves competitive trapping with hydrazines and LC-MS analysis of adduct distribution .

Q. How can researchers resolve contradictions in reported yields for trichlorozinc(1−)-mediated coupling reactions?

- Methodological Answer : Yield discrepancies often arise from variations in stoichiometry (e.g., ZnCl₂ vs. ZnCl₃⁻) or oxygen sensitivity. Reproducible protocols require inert atmospheres (N₂/Ar) and anhydrous solvents. For example, replacing KH with ZnCl₂ in DMF under reflux improves yield from 70% to 85% by minimizing side reactions . Cross-referencing multiple techniques (e.g., TLC for reaction monitoring and gravimetry for yield calculation) reduces error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.